HepG2 Cytotoxicity: Acetylisocupressic Acid Inactive vs. Isocupressic Acid IC50 3.73 μg/mL
In a direct head-to-head cytotoxicity assay against HepG2 human liver cancer cells, acetylisocupressic acid (compound 1) showed no measurable activity, whereas isocupressic acid (compound 2) exhibited potent cytotoxicity with an IC50 of 3.73 μg/mL, outperforming the clinical reference agent cisplatin (IC50 12.65 μg/mL) [1]. This represents a complete functional dichotomy between the acetylated and non-acetylated forms, with isocupressic acid being >3.4-fold more potent than cisplatin while acetylisocupressic acid was devoid of effect [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | No measurable activity (ineffective) |
| Comparator Or Baseline | Isocupressic acid IC50 = 3.73 μg/mL; Cisplatin IC50 = 12.65 μg/mL |
| Quantified Difference | Inactive vs. 3.73 μg/mL (complete loss of activity upon acetylation); isocupressic acid is 3.4-fold more potent than cisplatin |
| Conditions | HepG2 human hepatocellular carcinoma cells; MTT assay; compound concentration range not explicitly reported; incubation time standard per MTT protocol |
Why This Matters
For researchers screening diterpenoid libraries against hepatocellular carcinoma, substituting isocupressic acid for acetylisocupressic acid would yield false-negative results, while the reverse substitution in anti-inflammatory assays would miss the active compound.
- [1] Naderian M, Hafez Ghoran S, Abdjan MI, Sabahi Z, Moein S, Jassbi AR, Moein M. A new labdane diterpenoid, in vitro and in silico cytotoxicity, and protease inhibitory effects of phytochemicals from Juniperus polycarpos K. Koch leaves. Nat Prod Res. 2024;38(12):2107-2115. doi:10.1080/14786419.2024.2325596. PMID: 38501578. View Source
